molecular formula C24H25FN6O3S B2537379 3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide CAS No. 1112371-78-4

3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide

Cat. No. B2537379
CAS RN: 1112371-78-4
M. Wt: 496.56
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine group, a thioether group, a triazole ring, a quinazolinone ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group might be introduced through a nucleophilic substitution reaction, while the triazole ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule with multiple potential sites for hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to explore their potential anticancer activity. These derivatives were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, showing significant to moderate cytotoxicity in some compounds, indicating their potential as anticancer agents (Reddy et al., 2015).

Benzodiazepine Binding Activity

Investigations into tricyclic heterocycles related to the structural framework of the compound have led to the synthesis of derivatives with high affinity for the benzodiazepine receptor. This research highlights the potential of these derivatives to function as potent benzodiazepine antagonists, demonstrating their versatility beyond their structural classification (Francis et al., 1991).

Antibacterial and Antioxidant Activities

The synthesis of fluorine-containing quinoline-4-carboxylic acids and their derivatives has been explored for their antibacterial activities. This study underscores the broader applicability of such compounds in addressing bacterial infections, providing a foundation for further exploration of their therapeutic potential (Holla et al., 2005). Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities, further emphasizing the diverse pharmacological applications of compounds within this structural class (Tumosienė et al., 2020).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

3-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O3S/c1-14(2)26-20(32)10-11-30-22(34)17-6-4-5-7-19(17)31-23(30)28-29-24(31)35-13-21(33)27-16-9-8-15(3)18(25)12-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCPNHHBSIRWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide

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